molecular formula C14H18N2O2 B2543408 Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1820735-87-2

Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No. B2543408
CAS RN: 1820735-87-2
M. Wt: 246.31
InChI Key: MXLXVIIHLRGLPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including annulation methods, cyclization, and reductive cyclization. For instance, a novel pyrazole derivative was synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, benzimidazole derivatives were synthesized using a one-pot nitro reductive cyclization method . These methods could potentially be adapted for the synthesis of Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures can reveal important features such as intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal . These techniques would be essential in analyzing the molecular structure of Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied in various contexts. For example, benzimidazolyl metal complexes have been investigated for their catalytic behaviors toward ethylene reactivity . The isomerization of ethyl 5-phenylazo-benzofuran-2-carboxylate under light exposure indicates the potential for photochemical reactions . These studies suggest that Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate could also exhibit interesting reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a combination of experimental and theoretical methods. DFT calculations, Hirshfeld surface analysis, and frontier orbital analysis are used to predict and understand the properties of these molecules . For example, the band gap energy, electrostatic potential, and intermolecular interactions within the crystal structure are key parameters that can be analyzed . These methods would be applicable to Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate to determine its properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate is a compound that appears to have been utilized in various chemical syntheses and reactions. For instance, the compound 5,5′-Methylene-bis(benzotriazole) is a versatile intermediate in the preparation of metal passivators and light-sensitive materials. Although not directly related to Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate, this highlights the importance and versatility of closely related benzotriazole compounds in chemical synthesis and industrial applications (Gu et al., 2009).

Biological and Pharmacological Activities

Benzothiazole derivatives, which share structural similarities with Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate, exhibit a wide range of biological activities. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. These diverse pharmacological activities underline the significance of benzothiazole and its derivatives in medicinal chemistry, highlighting their potential as therapeutic agents (Bhat & Belagali, 2020).

Antioxidant Properties

Isoxazolone derivatives, which are structurally related to Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate, have shown significant biological and medicinal properties. They are noted for their antioxidant properties and serve as intermediates for the synthesis of a variety of heterocycles. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, a derivative of isoxazolone, highlights the potential utility of similar compounds in creating novel bioactive molecules with antioxidant capacities (Laroum et al., 2019).

properties

IUPAC Name

ethyl 2-methyl-1-propan-2-ylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-5-18-14(17)11-6-7-13-12(8-11)15-10(4)16(13)9(2)3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLXVIIHLRGLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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